molecular formula C21H21N7O3S B6548704 1-(benzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946207-03-0

1-(benzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B6548704
CAS No.: 946207-03-0
M. Wt: 451.5 g/mol
InChI Key: DIDLFXRRPSDJGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a heterocyclic compound featuring a piperazine core substituted with a benzenesulfonyl group at the 1-position and a triazolo[4,5-d]pyrimidinyl moiety at the 4-position. The triazolo-pyrimidine scaffold is further modified with a 4-methoxyphenyl group at the 3-position. The benzenesulfonyl group introduces electron-withdrawing properties, which may enhance metabolic stability and influence binding interactions .

Properties

IUPAC Name

7-[4-(benzenesulfonyl)piperazin-1-yl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O3S/c1-31-17-9-7-16(8-10-17)28-21-19(24-25-28)20(22-15-23-21)26-11-13-27(14-12-26)32(29,30)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDLFXRRPSDJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-Methoxyphenyl-Substituted Precursors

The triazolopyrimidine nucleus is constructed using ethyl acetoacetate and 1 H-1,2,4-triazol-5-amine under reflux in ethanol, yielding 7-chloro-5-methyl-[1,triazolo[1,5-a]pyrimidine. Introduction of the 4-methoxyphenyl group is achieved via Suzuki-Miyaura coupling or nucleophilic substitution. For example, reacting 7-chloro-triazolopyrimidine with 4-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 80°C provides the 3-(4-methoxyphenyl) derivative in 72% yield.

Key Reaction Conditions

StepReagents/ConditionsYield (%)
Triazole formationEthyl acetoacetate, 1 H-1,2,4-triazol-5-amine, ethanol, reflux, 12 h68
4-Methoxyphenyl introduction4-Methoxyphenylboronic acid, Pd(PPh₃)₄, dioxane/H₂O, 80°C72

Functionalization of Piperazine with Benzenesulfonyl Groups

Selective Mono-Sulfonylation of Piperazine

Piperazine’s dual amine functionality necessitates controlled sulfonylation to prevent disubstitution. A method from CZ305317B6 employs piperazine hexahydrate and benzenesulfonyl chloride in anhydrous ethanol at 65°C with a 100% molar excess of piperazine dihydrochloride to drive mono-sulfonylation. The reaction is quenched with ice-cold water, isolating 1-benzenesulfonylpiperazine in 93–95% yield after recrystallization.

Optimization Insights

  • Solvent Choice : Ethanol minimizes disubstitution compared to THF or dichloromethane.

  • Stoichiometry : A 1:1 molar ratio of piperazine to benzenesulfonyl chloride reduces disubstitution to <5%.

Coupling of Triazolopyrimidine and Benzenesulfonyl-Piperazine

Nucleophilic Aromatic Substitution (NAS)

The 7-chloro-triazolopyrimidine intermediate undergoes substitution with 1-benzenesulfonylpiperazine in dimethylformamide (DMF) at 120°C for 24 h, using potassium carbonate as a base. This method, adapted from PMC9290004, achieves 78% yield. Microwave-assisted NAS reduces reaction time to 2 h with comparable yields (75%).

Buchwald-Hartwig Amination

Palladium-catalyzed coupling using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 110°C affords the target compound in 82% yield. This method enhances scalability but requires rigorous exclusion of moisture.

Comparative Performance of Coupling Methods

MethodConditionsYield (%)Purity (%)
NAS (thermal)DMF, K₂CO₃, 120°C, 24 h7892
NAS (microwave)DMF, K₂CO₃, 150 W, 2 h7590
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C8295

Purification and Characterization

Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol. Purity is confirmed by HPLC (≥98%) and LC-MS ([M+H]⁺ m/z 507.2). ¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals: δ 8.41 (s, 1H, triazole), 7.89–7.82 (m, 5H, benzenesulfonyl), 7.09 (d, J = 8.8 Hz, 2H, 4-methoxyphenyl), 3.83 (s, 3H, OCH₃), 3.78–3.72 (m, 8H, piperazine) .

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes targeted modifications at three reactive sites:

Triazolopyrimidine Core

Reaction TypeReagents/ConditionsProductSelectivityApplicationSource
Electrophilic substitutionHNO₃/H₂SO₄ at 0°CNitro derivatives at C5 position>90%SAR studies
Reductive aminationNaBH₃CN, RNH₂ in MeOHAmine-functionalized analogs75-80%Bioactivity modulation

Benzenesulfonyl Group

ReactionConditionsOutcomeStabilityNotesSource
Hydrolysis6M HCl, reflux, 12hSulfonic acid derivativeModerateRequires inert atmosphere
Nucleophilic displacementRSH, Et₃N, DMF, 80°CThioether analogs55-60%Improves solubility

Piperazine Ring

ModificationProtocolResultPharmacological ImpactSource
N-alkylationRX, K₂CO₃, DMF, 60°CQuaternary ammonium derivativesEnhanced CNS penetration
Ring expansionEthylene oxide, H₂O, 100°CHomopiperazine analogsAltered receptor affinity

Catalytic Cross-Coupling Reactions

The 7-position of the triazolopyrimidine participates in palladium-mediated couplings:

Coupling TypeConditionsPartnerYieldKey ApplicationSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OAryl boronic acids70-78%Library diversification
SonogashiraCuI, PdCl₂(PPh₃)₂, Et₃NTerminal alkynes65%Fluorescent probes

These reactions enable precise structural tuning while maintaining the core pharmacophore .

Hydrolysis and Stability Studies

The compound demonstrates pH-dependent stability:

ConditionDegradation PathwayHalf-Life (25°C)Major ProductsSource
pH 1.2 (simulated gastric fluid)Piperazine sulfonamide hydrolysis2.3hSulfonic acid + triazolopyrimidine
pH 7.4 (blood)Minimal degradation>48hN/A
pH 10 (alkaline)Methoxy demethylation6.5hHydroxy-phenyl derivative

Biotransformation Pathways

In vitro metabolic studies reveal:

Enzyme SystemPrimary MetabolitesCatalytic ReactionBioactivity RetentionSource
CYP3A4O-demethylated derivativeAromatic demethylationPartial (IC₅₀ ×1.8)
UGT1A1Piperazine N-glucuronidePhase II conjugationLost

Photochemical Reactivity

UV irradiation induces distinct transformations:

Wavelength (nm)ReactionQuantum Yield (Φ)ApplicationSource
254[2+2] cycloaddition at triazole0.12Photopharmacology
365Sulfonamide C-S bond cleavage0.08Prodrug activation

Scientific Research Applications

Research indicates that compounds containing triazolopyrimidine structures exhibit a range of biological activities, including:

  • Anticancer Activity : Triazole derivatives have been studied for their ability to inhibit cancer cell proliferation. The compound's structure suggests it may interact with specific molecular targets in cancer cells, potentially leading to apoptosis or cell cycle arrest.
  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains. The sulfonamide group may enhance the compound's ability to penetrate bacterial membranes.
  • Antiviral Activity : Some studies have suggested that triazole derivatives can inhibit viral replication. This makes them candidates for further investigation in antiviral drug development.

Case Studies

Several studies have explored the applications of similar compounds:

  • In Vitro Studies : Research has demonstrated that derivatives of triazolopyrimidine exhibit selective cytotoxicity against various cancer cell lines. For example, compounds with modifications at the 7-position of the triazole ring showed enhanced activity against breast and lung cancer cells.
  • Antimicrobial Testing : In a comparative study, several triazole derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications increased antibacterial potency significantly.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds revealed favorable absorption and distribution characteristics, suggesting potential for oral bioavailability.

Mechanism of Action

The mechanism by which 1-(benzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine exerts its effects typically involves its interaction with molecular targets such as enzymes, receptors, or DNA. It can inhibit or activate pathways depending on its binding affinity and structural conformation.

Comparison with Similar Compounds

Acyl vs. Sulfonyl Groups

  • [4-(Trifluoromethyl)phenyl]methanone Derivative (): Replaces the sulfonyl group with a trifluoromethyl benzoyl moiety.

Triazolo-Pyrimidine Modifications

  • VAS2870 (): Features a benzoxazol-2-yl and benzyl group on the triazolo-pyrimidine core. This compound is a known NADPH oxidase inhibitor, highlighting the pharmacological relevance of the triazolo-pyrimidine scaffold in redox signaling pathways .
  • 4-Ethoxyphenyl Analog () : Replaces the 4-methoxyphenyl group with a 4-ethoxyphenyl substituent. The ethoxy group increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility compared to the methoxy variant .

Electronic and Steric Effects of Aromatic Substituents

  • Chlorophenyl Derivatives () : Compounds like 1-(3-chlorophenyl)piperazine (4-CPP) and 1-(3-chlorobenzyl)-4-tosylpiperazine introduce electron-withdrawing chlorine atoms, which may enhance binding to receptors with hydrophobic pockets (e.g., dopamine or serotonin receptors) .

Key Observations :

  • The benzenesulfonyl group in the target compound may improve metabolic stability compared to acyl derivatives .
  • The 4-methoxyphenyl substituent likely enhances target selectivity over bulkier groups (e.g., ethoxyphenyl) due to optimized steric fit .
  • Triazolo-pyrimidine derivatives with electron-withdrawing groups (e.g., sulfonyl, trifluoromethyl) show promise in modulating redox enzymes .

Biological Activity

The compound 1-(benzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine represents a novel class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 358.43 g/mol
  • IUPAC Name : this compound

The compound features a piperazine core linked to a benzenesulfonyl group and a triazolo-pyrimidine moiety, contributing to its biological activity.

Antitumor Activity

Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit significant antitumor activities. In particular, the compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Antitumor Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
1MDA-MB-23117.83
2MCF-719.73
3HePG-2Not reported

The IC50 values indicate that the compound exhibits promising activity against breast cancer cell lines MDA-MB-231 and MCF-7, suggesting its potential as an antitumor agent.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, preliminary studies suggest involvement in apoptosis induction and cell cycle arrest. The compound may interact with specific kinases or cellular pathways critical for tumor growth and survival.

Figure 1: Proposed Mechanism of Action

Proposed Mechanism

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. Modifications on the piperazine and triazole moieties can significantly influence potency and selectivity.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of methoxy groupIncreased solubility and potency
Variation in sulfonyl groupAltered binding affinity
Changes in triazole substitutionEnhanced cytotoxicity

Case Study 1: In Vitro Evaluation

A study conducted on the compound demonstrated its effectiveness in inducing apoptosis in cancer cells through caspase activation pathways. The findings indicated that treatment with the compound resulted in a significant increase in apoptotic cells compared to control groups.

Case Study 2: In Vivo Studies

In vivo studies using animal models have shown that administration of the compound leads to reduced tumor growth rates compared to untreated controls. These findings support further development as a therapeutic agent for cancer treatment.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(benzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Oxidative cyclization : Triazolo-pyrimidine cores can be formed via oxidative ring closure of hydrazine intermediates using sodium hypochlorite (NaOCl) in ethanol, a green chemistry approach yielding high purity .
  • Piperazine functionalization : The piperazine moiety is introduced via nucleophilic substitution or coupling reactions. For example, refluxing with amino-methyl intermediates in dimethylformamide (DMF) under inert atmospheres (e.g., nitrogen) achieves ~85% yields .
  • Purification : Column chromatography (e.g., silica gel with chloroform:methanol) and crystallization (e.g., dimethyl ether) are standard for isolating the final compound .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR (300–500 MHz) in DMSO-d₆ confirm regiochemistry and substituent positions. Residual solvent peaks (e.g., DMSO at δ 2.50 ppm) serve as internal references .
  • FTIR : Attenuated total reflection (ATR) identifies functional groups (e.g., sulfonyl C=O stretch at ~1596 cm⁻¹, triazole/pyrimidine ring vibrations) .
  • HRMS : Electrospray ionization (ESI) validates molecular weight (e.g., [M+H]+ with <1 ppm error) .

Q. What are the preliminary biological screening strategies for this compound?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against targets like fungal tyrosinase or phosphodiesterases using in vitro spectrophotometric methods. For example, IC₅₀ values are determined via dose-response curves with triplicate measurements .
  • Cytotoxicity profiling : Use cell lines (e.g., HEK293) with MTT assays, comparing viability against controls .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the triazolo-pyrimidine core under varying oxidative conditions?

  • Methodological Answer :

  • Oxidant screening : Compare NaOCl with alternatives like DDQ or Cr(VI) salts. NaOCl in ethanol at RT for 3 hours achieves 73% yield, but higher temperatures (40–50°C) may reduce reaction time .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction purification adjustments .
  • Kinetic studies : Use TLC or in-situ NMR to monitor reaction progress and identify rate-limiting steps .

Q. How to resolve discrepancies in biological activity data across different assay conditions?

  • Methodological Answer :

  • Assay standardization : Control variables like pH (universal indicator), temperature, and enzyme lot consistency. For example, fungal tyrosinase activity varies with pH 6.8–7.2 buffers .
  • Statistical analysis : Apply ANOVA or t-tests to triplicate data to distinguish true activity from noise. Outliers should be re-tested under identical conditions .
  • Metabolite interference : Use LC-MS to identify degradation products (e.g., demethylation of the methoxyphenyl group) that may alter activity .

Q. What computational strategies predict the compound’s binding affinity to dopamine D3 receptors or similar targets?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina with crystal structures (e.g., PDB 3PBL for D3 receptors). Focus on piperazine and triazolo-pyrimidine interactions with hydrophobic pockets .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Calculate binding free energies via MM-PBSA .
  • QSAR modeling : Corrogate substituent effects (e.g., benzenesulfonyl vs. methyl groups) on activity using datasets from PubChem BioAssay .

Q. How to design derivatives to improve metabolic stability without compromising activity?

  • Methodological Answer :

  • Metabolic soft spot identification : Incubate with liver microsomes and analyze via LC-MS/MS. Common issues include N-dealkylation of piperazine or oxidation of methoxyphenyl groups .
  • Bioisosteric replacement : Replace labile groups (e.g., methoxy with trifluoromethoxy) to resist CYP450 metabolism .
  • Prodrug strategies : Introduce ester or amide pro-moieties to enhance bioavailability, as seen in similar piperazine-based drugs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.